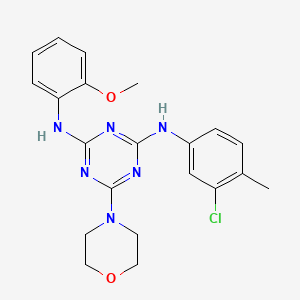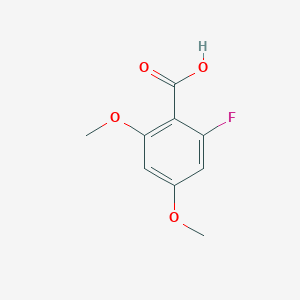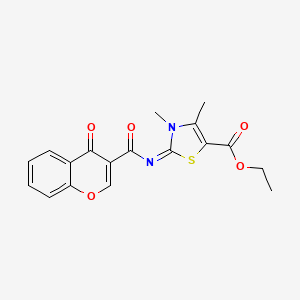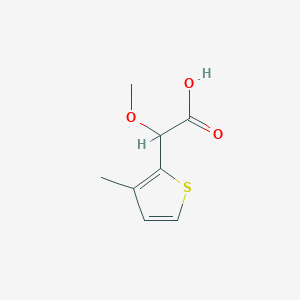
3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticonvulsant and Antinociceptive Properties
A study conducted by Obniska et al. (2020) synthesized new compounds, including 3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides, and tested them for anticonvulsant activity. The most promising compound showed more potent protection in anticonvulsant tests than valproic acid, a well-known anticonvulsant. Additionally, it exhibited potent antinociceptive properties in neuropathic pain models in mice (Obniska et al., 2020).
Antimicrobial Drug Potential
Zubkov et al. (2016) highlighted the relevance of 3-quinolin-4-one propanoic acids, which share molecular similarity with the compound , in developing antimicrobial drugs. This research emphasizes the potential of such compounds in addressing microbial resistance to existing drugs (Zubkov et al., 2016).
Chemical Synthesis and Structural Studies
Mironiuk-Puchalska et al. (2008) explored the synthesis of related compounds, focusing on the structural aspects and chemical transformations involved. This research contributes to the understanding of the chemical behavior and potential applications of similar compounds (Mironiuk-Puchalska et al., 2008).
Antitumor Activities
Xiong Jing (2011) synthesized derivatives of similar compounds and tested their in vitro antitumor activities. The study found that these compounds exhibit selective anti-tumor activities, suggesting their potential in cancer therapy (Xiong Jing, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(10-5-3-2-4-6-10)9-11(16)15(13(14)19)8-7-12(17)18/h2-6H,7-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJOGIJWCDBDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1=O)CCC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2813783.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2813786.png)
![N''-[(3-besyloxazolidin-2-yl)methyl]-N-phenethyl-oxamide](/img/structure/B2813790.png)
![N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2813791.png)
